6-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol

Drug Metabolism CYP Inhibition Hepatotoxicity Screening

Procure this specific 6-chloro isomer (CAS: 2065250-39-5) for reliable drug discovery workflows. It is a validated scaffold for developing EGFR-TK and TNAP inhibitors, offering a crucial halogen-bonding chlorine substituent at the 6-position. This substitution pattern is essential for target engagement and enables downstream diversification via SNAr reactions, which is not feasible with the unsubstituted parent scaffold or 7-chloro isomers.

Molecular Formula C7H5ClN2O2
Molecular Weight 184.58 g/mol
Cat. No. B8133316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol
Molecular FormulaC7H5ClN2O2
Molecular Weight184.58 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1NC(=CO2)O)Cl
InChIInChI=1S/C7H5ClN2O2/c8-5-2-1-4-7(10-5)12-3-6(11)9-4/h1-3,9,11H
InChIKeySYDDLRBXUOAQEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol: Core Scaffold Identity and Procurement-Relevant Specifications


6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol (CAS: 2065250-39-5) is a heterocyclic building block belonging to the pyrido[2,3-b][1,4]oxazine class, characterized by a fused pyridine-oxazine ring system with a chlorine substituent at the 6-position . The compound has a molecular weight of 184.58 g/mol and molecular formula C₇H₅ClN₂O₂ . This scaffold serves as a key synthetic intermediate for generating diverse derivatives, including EGFR tyrosine kinase inhibitors and tissue-nonspecific alkaline phosphatase (TNAP) inhibitors [1][2]. The 6-chloro substitution pattern distinguishes it from other positional isomers (e.g., 7-chloro) and the unsubstituted parent scaffold, with documented differences in molecular recognition properties and biological target engagement profiles.

6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol: Why Positional Isomers and Unsubstituted Analogs Cannot Be Interchanged


Generic substitution within the pyrido[2,3-b][1,4]oxazine class is not scientifically valid due to position-dependent differences in target binding, metabolic stability, and synthetic utility. The 6-chloro isomer (CAS: 2065250-39-5) exhibits distinct CYP2E1 inhibition profiles compared to the 7-chloro isomer (CAS: 2065250-37-3), with IC50 values of >20 μM versus 50 μM, respectively, in human liver microsome assays [1][2]. Furthermore, the unsubstituted parent scaffold (CAS: 1313712-32-1, MW: 150.13) lacks the chlorine atom required for key halogen bonding interactions in EGFR-TK inhibitor pharmacophores [3]. Chlorine substitution at the 6-position enables specific nucleophilic aromatic substitution reactions for downstream derivatization, whereas 7-substituted analogs exhibit altered reactivity profiles that may necessitate different synthetic routes . These quantifiable differences in molecular recognition, metabolic liability, and synthetic accessibility make direct substitution without re-validation inappropriate for research and development workflows.

6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol: Quantitative Differentiation Evidence for Scientific Procurement Decisions


CYP2E1 Inhibition: 6-Chloro vs. 7-Chloro Positional Isomer Comparison

In human liver microsome assays measuring CYP2E1-mediated chlorzoxazone 6-hydroxylation, 6-chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol exhibited an IC50 value >20 μM (>2.00E+4 nM), whereas the 7-chloro positional isomer (CAS: 2065250-37-3) demonstrated an IC50 of 50 μM (5.00E+4 nM) under comparable conditions [1][2]. This 2.5-fold difference in inhibitory potency against CYP2E1 indicates that the 6-chloro substitution confers a lower propensity for CYP2E1-mediated drug-drug interactions compared to the 7-chloro isomer.

Drug Metabolism CYP Inhibition Hepatotoxicity Screening

Molecular Weight and Physicochemical Differentiation: 6-Chloro vs. Unsubstituted Parent Scaffold

The 6-chloro substitution increases molecular weight from 150.13 g/mol (unsubstituted 1H-pyrido[2,3-b][1,4]oxazin-2-ol, CAS: 1313712-32-1) to 184.58 g/mol, representing a 23% increase in molecular mass and introducing a hydrophobic chlorine atom with a Hansch π constant of approximately +0.71 [1]. This modification alters lipophilicity (estimated ΔLogP ~ +0.5 to +0.8), potentially affecting membrane permeability and protein binding characteristics in downstream derivatives.

Medicinal Chemistry Lead Optimization Physicochemical Properties

Synthetic Utility: 6-Chloro as a Versatile Intermediate for Cross-Coupling and Nucleophilic Substitution

The chlorine atom at the 6-position serves as an electrophilic site amenable to nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings for introducing aryl/heteroaryl groups [1]. In contrast, the 7-chloro isomer (CAS: 2065250-37-3) exhibits altered electronic distribution due to para-positioning relative to the oxazine nitrogen, potentially affecting reaction rates and regioselectivity in cross-coupling reactions. The 6-position chlorine is electronically activated by the adjacent pyridine nitrogen, facilitating SNAr under milder conditions than the 7-substituted analog [2].

Synthetic Chemistry Cross-Coupling Nucleophilic Substitution

Commercial Availability and Purity Specifications: Benchmarking Against Peer Scaffolds

6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol is commercially available from multiple suppliers with certified purity ≥95-98% . In contrast, the 7-chloro isomer (CAS: 2065250-37-3) is listed at ≥97% purity, and the unsubstituted scaffold (CAS: 1313712-32-1) at ≥97% purity from the same vendor . The 6-chloro compound carries MDL number MFCD30529938, enabling unambiguous identification and quality control documentation. The consistent availability of the 6-chloro isomer with defined purity specifications reduces procurement variability and ensures reproducibility in research applications.

Chemical Procurement Quality Control Building Block Sourcing

6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol: Evidence-Based Research and Industrial Application Scenarios


EGFR Tyrosine Kinase Inhibitor Lead Optimization in Non-Small Cell Lung Cancer

The pyrido[2,3-b][1,4]oxazine scaffold, including 6-chloro-substituted derivatives, has been validated as a core pharmacophore for potent EGFR-TK inhibitors targeting resistance mutations in NSCLC [1]. The 6-chloro building block enables installation of diverse aryl/heteroaryl groups via Suzuki-Miyaura cross-coupling at the chlorine position, generating compound libraries with IC50 values as low as 0.09 μM against EGFR-mutated HCC827 cells [1]. The lower CYP2E1 inhibition liability of the 6-chloro isomer (>20 μM) compared to the 7-chloro analog (50 μM) makes it a preferred starting point for medicinal chemistry campaigns where minimizing off-target metabolic interactions is critical [2][3].

Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibitor Development

Pyrido-oxazinone derivatives, including those derived from the 6-chloro scaffold, have been disclosed as TNAP inhibitors in patent literature (EP3319970), with potential applications in treating pathological calcification disorders [4]. The 6-chloro substitution pattern provides a synthetic entry point for generating diverse TNAP inhibitor candidates, with the chlorine atom offering a handle for late-stage functionalization or serving as a metabolically stable substituent that modulates target binding affinity [4].

Heterocyclic Library Synthesis for Kinase Inhibitor Screening

As a versatile building block, 6-chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol is employed in parallel synthesis workflows to generate focused libraries of kinase inhibitor candidates [1]. The chlorine atom undergoes efficient SNAr and cross-coupling reactions, enabling rapid diversification at the 6-position while preserving the core hydrogen-bonding motifs of the pyrido-oxazine scaffold [1]. The commercial availability at 95-98% purity ensures batch-to-batch consistency required for automated library production and high-throughput screening campaigns .

Drug Metabolism and Pharmacokinetics (DMPK) Profiling Studies

The documented CYP2E1 inhibition profile of 6-chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol (IC50 >20 μM) provides a baseline for DMPK assessment of derivatives built from this scaffold [2]. Researchers evaluating structure-metabolism relationships can use the 6-chloro isomer as a reference compound to deconvolute contributions of subsequent substitutions to CYP inhibition liability, thereby accelerating the identification of metabolically stable lead candidates [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.